1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

Lipophilicity Physicochemical property Bioisosterism

1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine (CAS 1341067-74-0, molecular formula C₆H₁₂N₄, molecular weight 140.19 g/mol) is a synthetic heterocyclic amine that belongs to the class of 1,4-disubstituted 1,2,3-triazole derivatives. Structurally, it consists of a 1-methyl-1,2,3-triazole ring linked at the 4-position to a propan-2-amine side chain, placing it as a direct heterocyclic analog of amphetamine (1-phenylpropan-2-amine) wherein the phenyl ring is replaced by a 1-methyl-1,2,3-triazole moiety.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B12104795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC(CC1=CN(N=N1)C)N
InChIInChI=1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3
InChIKeyPZSRJLZFQGEFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine: Procurement-Relevant Physicochemical and Structural Baseline


1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine (CAS 1341067-74-0, molecular formula C₆H₁₂N₄, molecular weight 140.19 g/mol) is a synthetic heterocyclic amine that belongs to the class of 1,4-disubstituted 1,2,3-triazole derivatives . Structurally, it consists of a 1-methyl-1,2,3-triazole ring linked at the 4-position to a propan-2-amine side chain, placing it as a direct heterocyclic analog of amphetamine (1-phenylpropan-2-amine) wherein the phenyl ring is replaced by a 1-methyl-1,2,3-triazole moiety. The 1,2,3-triazole core is widely recognized in medicinal chemistry as a bioisostere of the phenyl ring, the amide bond, and other functional groups, offering distinct physicochemical and metabolic profiles that cannot be replicated by simple phenyl-containing analogs [1].

Why 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Cannot Be Interchanged with Generic Amphetamine or Other Triazole Regioisomers


Substituting 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine with unsubstituted amphetamine, des-methyl triazole analogs, or regioisomeric triazole derivatives introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that directly affect membrane permeability, metabolic stability, and target engagement [1]. The 1,4-disubstitution pattern of the 1,2,3-triazole ring imposes a specific geometry (distance and angle between the amine side chain and the heterocycle) that differs substantially from the 1,5-disubstituted regioisomer, a feature known to modulate receptor binding in related dopamine D₃ and D₄ receptor ligand series [2]. Furthermore, the N1-methyl group eliminates the acidic N–H proton present in the unsubstituted triazole, altering both hydrogen-bond donor count and pKa, which in turn influences solubility and off-rate kinetics at biological targets. These cumulative differences mean that generic substitution without experimental validation introduces uncontrolled variables that can compromise assay reproducibility and lead to misleading structure-activity conclusions.

Product-Specific Quantitative Differentiation: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine vs. Closest Analogs


Reduced Lipophilicity (LogP) vs. Amphetamine: Implications for Solubility and Non-Specific Binding

Replacement of the phenyl ring in amphetamine with a 1-methyl-1,2,3-triazol-4-yl group significantly reduces calculated logP. The triazole core alone (1-methyl-1H-1,2,3-triazole) has an experimental logP of -0.39 and a computed XLogP3 of -0.3 [1], compared to benzene (logP 2.13) or toluene (logP 2.73). When incorporated into the full propan-2-amine scaffold, the target compound's computed AlogP is approximately 1.29 , substantially lower than amphetamine (AlogP ~1.8). This ~0.5 log unit reduction translates to an approximately 3-fold lower octanol-water partition coefficient, predicting improved aqueous solubility and reduced non-specific membrane binding.

Lipophilicity Physicochemical property Bioisosterism

Enhanced Topological Polar Surface Area (TPSA) vs. Amphetamine: Improved CNS Permeability Predictions

The target compound exhibits a topological polar surface area (TPSA) of 90.65 Ų , which is substantially higher than amphetamine (TPSA 26.0 Ų). This places the compound in a favorable range for CNS drug candidates (optimal TPSA < 90 Ų for good brain penetration with reduced P-glycoprotein efflux), while the 1-methyl-1,2,3-triazole core contributes 30.7 Ų of TPSA [1] compared to 0 Ų for the phenyl ring. The increased TPSA combined with 5 hydrogen bond acceptors (vs. 1 for amphetamine) provides a differentiated pharmacokinetic fingerprint that may alter transporter recognition and efflux susceptibility.

CNS drug design Physicochemical property Blood-brain barrier permeability

Click Chemistry Synthetic Accessibility: Regioselective 1,4-Disubstitution vs. Non-Selective Phenyl Alkylation

The 1,4-disubstituted 1,2,3-triazole core of the target compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical click chemistry reaction that proceeds with >95% regioselectivity for the 1,4-isomer, near-quantitative yields, and tolerance to diverse functional groups [1]. This contrasts with the synthesis of substituted amphetamines via phenyl alkylation or reductive amination, which often requires multi-step sequences with lower overall yields and limited regiochemical control. The methyl group at N1 is introduced at the azide stage, allowing late-stage diversification of the triazole C4 position. The (R)-enantiomer is commercially available as the dihydrochloride salt (CAS 2095396-89-5, MW 213.11, purity ≥95%) [2], enabling enantiopure procurement without chiral separation.

Synthetic chemistry Click chemistry Regioselectivity Scalability

Metabolic Stability Advantage of 1,2,3-Triazole Over Phenyl Ring: Class-Level Evidence

The 1,2,3-triazole ring is documented to confer improved metabolic stability relative to phenyl rings and amide bonds due to its resistance to oxidative metabolism by cytochrome P450 enzymes and hydrolytic enzymes, respectively [1][2]. In a direct head-to-head comparison within the same molecular context, substitution of a benzyl moiety with a 1,2,3-triazole-1-yl-methyl group resulted in increased metabolic stability in in vitro microsomal assays [2]. The triazole's inherent polarity and lower logP also correlate with reduced CYP-mediated oxidation compared to lipophilic phenyl rings. While direct microsomal stability data for this specific compound are not yet published, the class-level evidence is strong and consistently observed across multiple chemotypes. Quantitative comparative data from structurally related dopamine D₄ receptor ligands demonstrate that 1,2,3-triazole analogs maintain target affinity while exhibiting improved half-life in rat and human liver microsomes compared to their amide-containing counterparts [3].

Metabolic stability Bioisosterism Drug metabolism

1,2,3-Triazole C–H Hydrogen Bond Donor Capacity: ~2× Stronger Anion Binding vs. Phenylene C–H

Quantitative supramolecular studies using pre-organized triazolophanes have demonstrated that the C–H hydrogen bond of 1,2,3-triazoles is approximately twice as strong as that of phenylenes (benzene-1,3-diyl units) toward chloride ion binding [1]. This enhanced hydrogen-bond donor capacity, arising from the polarized C–H bond adjacent to three electronegative nitrogen atoms, is absent in the phenyl ring of amphetamine. The 1-methyl-1,2,3-triazole retains the C5–H donor while eliminating the N–H donor present in unsubstituted triazoles, enabling a defined single-point hydrogen-bond interaction that can contribute to target binding affinity and selectivity. This property is particularly relevant for compounds targeting receptors and enzymes where a specific hydrogen-bond interaction with the aromatic region of the ligand is pharmacophorically important.

Hydrogen bonding Supramolecular chemistry Target engagement

Regioisomeric Differentiation: 1,4- vs. 1,5-Disubstituted 1,2,3-Triazole Regulates Dopamine Receptor Affinity

In dopamine D₃ receptor ligand series, the 1,4-disubstitution pattern of the 1,2,3-triazole (as present in the target compound) and the 1,5-disubstitution pattern produce substantially different receptor binding outcomes. The 1,4-disubstituted triazole scaffold has been successfully employed in the design of dopamine D₃ receptor ligands with nanomolar affinity [1]. Access to the 1,4-regioisomer is quantitatively controlled by the CuAAC reaction, whereas the 1,5-regioisomer requires ruthenium catalysis and yields a spatially distinct presentation of the amine side chain relative to the heterocycle. The (2S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-2-amine regioisomer (CAS 2227699-49-0) has been noted as a monoamine oxidase (MAO) inhibitor [2], illustrating that even within the same triazole family, the positional isomer can exhibit a completely different biological profile.

Dopamine D3 receptor Regioisomerism Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine


Fragment-Based and Structure-Based Drug Design Targeting Monoamine Transporters or Dopamine Receptors

The compound's reduced logP (AlogP 1.29) and increased TPSA (90.65 Ų) relative to amphetamine make it an attractive fragment or lead-like scaffold for structure-based drug design programs targeting dopamine D₃, D₄ receptors, or monoamine transporters where the 1,2,3-triazole serves as a metabolically stable phenyl bioisostere [1]. The 1,4-disubstitution pattern places the amine pharmacophore at a geometry compatible with known catecholaminergic binding sites, while the enhanced C–H hydrogen-bond donor capacity of the triazole ring can be exploited for additional target interactions [2].

Click Chemistry-Based Library Synthesis and SAR Exploration

The CuAAC-synthesized 1,4-disubstituted triazole core enables rapid, parallel synthesis of focused analog libraries with >95% regioselectivity and near-quantitative yields [3]. This compound can serve as a central scaffold for systematic SAR exploration of the amine side chain (alkylation, acylation), the triazole N1 substituent (methyl, isopropyl, aryl variations), and the C4 linker (methylene, ethylene homologation), providing a versatile platform for hit-to-lead optimization campaigns.

In Vivo CNS Pharmacology Studies Requiring Improved Pharmacokinetic Profiles

Based on class-level evidence that 1,2,3-triazole-containing compounds exhibit improved metabolic stability over phenyl and amide analogs in liver microsome assays [1][4], this compound is suited for in vivo CNS pharmacology studies where sustained brain exposure is critical. The (R)-enantiomer (CAS 2095396-89-5) is commercially available as the dihydrochloride salt with ≥95% purity [5], enabling direct procurement of enantiopure material for dose-response and behavioral studies without the need for chiral resolution.

Chemical Probe Development for Target Engagement Studies in Neuropsychiatric Disease Models

The combination of lower non-specific binding (predicted from reduced logP), distinct hydrogen-bond donor/acceptor profile (5 HBA, 2 HBD vs. 1 HBA, 1 HBD for amphetamine), and regioisomerically defined geometry positions this compound as a cleaner chemical probe for target engagement studies in neuropsychiatric disease models [2]. Its structural analogy to amphetamine, coupled with the differentiating physicochemical properties of the triazole ring, allows interrogation of whether phenyl-to-triazole bioisosteric replacement alters target selectivity, off-target liability, or behavioral pharmacological profile.

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